4-Amino-1-Cbz-piperidine-4-carboxylic acid
Overview
Description
4-Amino-1-Cbz-piperidine-4-carboxylic acid is a chemical compound with the molecular formula C14H18N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of an amino group at the fourth position and a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom. This compound is often used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The common preparation method for 4-Amino-1-Cbz-piperidine-4-carboxylic acid involves the reaction of 4-aminopiperidine with benzyl chloroformate (Cbz-Cl). The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-Cbz-piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The Cbz protecting group can be removed through hydrogenation or treatment with strong acids.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, and other derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or acids like trifluoroacetic acid.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Deprotected amines.
Substitution: Amides, ureas, and other substituted derivatives.
Scientific Research Applications
4-Amino-1-Cbz-piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs targeting the central nervous system.
Industry: Applied in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-Amino-1-Cbz-piperidine-4-carboxylic acid primarily involves its role as an intermediate in chemical reactions. The compound’s amino group can participate in nucleophilic attacks, while the Cbz protecting group provides stability during synthetic processes. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
4-Boc-amino-1-Cbz-piperidine-4-carboxylic acid: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of an amino group.
1-Boc-4-aminopiperidine-4-carboxylic acid: Contains a Boc protecting group on the amino group.
4-Amino-1-piperidinecarboxylic acid benzyl ester: Similar structure but without the Cbz protecting group.
Uniqueness: 4-Amino-1-Cbz-piperidine-4-carboxylic acid is unique due to its specific combination of an amino group and a Cbz protecting group, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
4-amino-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c15-14(12(17)18)6-8-16(9-7-14)13(19)20-10-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBNRWWMKJGMLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561423 | |
Record name | 4-Amino-1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115655-41-9 | |
Record name | 4-Amino-1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 115655-41-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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